tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate: is a compound that features a tert-butyl group attached to a piperidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl-4-hydroxypiperidine-1-carboxylate, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is used as a building block for the preparation of more complex molecules.
Biology and Medicine: Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate stands out due to its specific combination of a tert-butyl group, a piperidine ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 2-(1H-pyrazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-5-4-6-11(16)10-7-8-14-15-10/h7-8,11H,4-6,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHWTNPCNYUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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